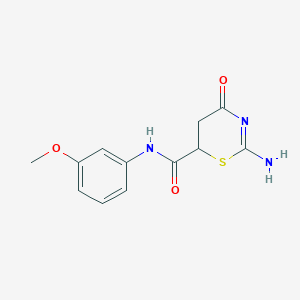
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine, also known as MNBD, is a chemical compound with potential applications in scientific research. It is a derivative of morpholine, a cyclic amine commonly used in organic synthesis. MNBD has been synthesized and studied for its potential as a fluorescent probe for biological imaging, as well as for its potential as a chemical tool for studying protein-protein interactions.
作用機序
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine works by binding to specific proteins or peptides of interest and emitting fluorescence upon excitation with light. The binding of this compound to its target can be detected using fluorescence microscopy or spectroscopy. This compound can also be used in combination with other fluorescent probes to study complex biological processes, such as protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any known biochemical or physiological effects on living organisms. It is commonly used in vitro to study protein-protein interactions and other biological processes.
実験室実験の利点と制限
The advantages of using 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine in scientific research include its high sensitivity and selectivity for specific proteins or peptides, as well as its compatibility with live cell imaging. This compound is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, this compound has some limitations, including its potential for non-specific binding and its limited photostability, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine. One area of focus is the development of new this compound derivatives with improved photostability and specificity for certain proteins or peptides. Another area of interest is the application of this compound in high-throughput screening assays for drug discovery. This compound can also be used in combination with other imaging techniques, such as electron microscopy, to provide a more comprehensive view of biological processes. Overall, this compound has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2,6-dimethylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction can be optimized by adjusting the reaction conditions, such as temperature and solvent, to achieve high yields and purity.
科学的研究の応用
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine has potential applications in scientific research, particularly in the fields of biochemistry and cell biology. It has been studied as a fluorescent probe for imaging protein-protein interactions in live cells. This compound can be conjugated to proteins or peptides of interest and used to monitor their interactions in real-time. This compound has also been used to study the binding kinetics of small molecules to proteins, as well as to investigate the effects of protein modifications on their interactions.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-7-15(8-10(2)21-9)14(17)11-4-5-13(20-3)12(6-11)16(18)19/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUWWFRUKSMTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386300 |
Source


|
| Record name | ST50685676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-67-5 |
Source


|
| Record name | ST50685676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)

![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)
![4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)
![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5202000.png)
![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)
